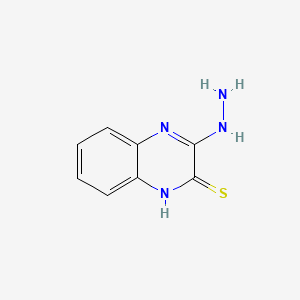

3-Hydrazinoquinoxaline-2-thiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

HPi1 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Industry: Utilized in the development of new antimicrobial agents and cancer therapeutics.

Mécanisme D'action

Target of Action

3-Hydrazinoquinoxaline-2-thiol is a promising antimicrobial agent that has shown significant activity against a variety of bacterial and fungal strains . Its primary targets are Methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . These organisms are responsible for a wide range of diseases and are often associated with hospital-acquired infections .

Mode of Action

It has been observed to have a synergistic effect when used in combination with other antibiotics such as penicillin . This combination results in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of the antibiotics, indicating an enhanced effectiveness against the targeted organisms .

Biochemical Pathways

The observed synergistic effect with penicillin suggests that it may enhance the effectiveness of other antibiotics, potentially by interfering with bacterial resistance mechanisms or by affecting the permeability of the bacterial cell wall .

Result of Action

This compound has shown promising results against different Candida species and MRSA . It has been found to be more effective than amphotericin B against most clinical isolates of Candida albicans . Moreover, it has shown higher effectiveness against Candida glabrata and Candida parapsilosis isolates .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antimicrobial activity, as seen in its synergistic effect with penicillin . .

Analyse Biochimique

Biochemical Properties

3-Hydrazinoquinoxaline-2-thiol has been found to interact with various biomolecules, including enzymes and proteins, in its biochemical reactions. It has shown promising antifungal and anti-inflammatory activity against different Candida species . The compound’s interactions with these biomolecules are believed to be responsible for its varied activities .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown a good efficacy in a mice model against C. albicans cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to possess antibacterial properties against a wide range of pathogens, acting through DNA interaction and inducing reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has good physicochemical and pharmacological properties, including determining the aqueous solubility, human plasma protein binding, stability with human liver microsomes, and the ability to passively permeate membranes .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, it has shown a good efficacy in a mice model against C. albicans cells

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully understand these interactions and effects.

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

HPi1 peut être synthétisé par un processus de criblage à haut débit. La voie de synthèse implique la préparation du 3-hydrazinoquinoxaline-2-thiol, qui est obtenue par réaction de dérivés de la quinoxaline avec l'hydrazine dans des conditions contrôlées . La réaction nécessite généralement un solvant tel que l'éthanol et est effectuée à des températures élevées pour assurer une conversion complète.

Méthodes de production industrielle

La production industrielle de HPi1 implique une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le processus peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

HPi1 subit diverses réactions chimiques, notamment :

Oxydation : HPi1 peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.

Réduction : La réduction de HPi1 peut conduire à la formation de dérivés de l'hydrazine.

Substitution : HPi1 peut subir des réactions de substitution nucléophile, où le groupe hydrazino est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de HPi1 .

Applications de la recherche scientifique

HPi1 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et de thérapies anticancéreuses.

Mécanisme d'action

HPi1 exerce ses effets en inhibant la voie de signalisation Hedgehog. Il supprime la signalisation par Sonic Hedgehog sans affecter de manière significative la signalisation WNT . Le composé cible la modification post-traductionnelle des protéines GLI ou leur interaction avec des cofacteurs, empêchant ainsi l'activation des cibles en aval . De plus, HPi1 a montré qu'il réduisait la croissance des cellules cancéreuses en inhibant la prolifération médiée par les mutants oncogènes Smoothened .

Comparaison Avec Des Composés Similaires

Composés similaires

Vismodegib : Un autre inhibiteur de la voie Hedgehog utilisé en thérapie anticancéreuse.

Sonidegib : Similaire au Vismodegib, utilisé pour traiter le carcinome basocellulaire.

Trioxyde d'arsenic : Connu pour sa capacité à inhiber la voie Hedgehog.

Unicité

HPi1 est unique en raison de son double rôle d'agent antimicrobien et d'inhibiteur de la voie Hedgehog. Contrairement au Vismodegib et au Sonidegib, qui sont principalement utilisés en thérapie anticancéreuse, HPi1 montre également une activité antimicrobienne significative contre Helicobacter pylori . Cette double fonctionnalité fait de HPi1 un composé prometteur pour les applications antimicrobiennes et anticancéreuses.

Propriétés

IUPAC Name |

3-hydrazinyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAHCDRRICQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354764 | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-21-2 | |

| Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazino-2-quinoxalinethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

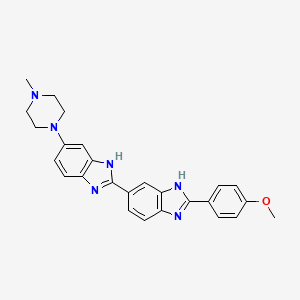

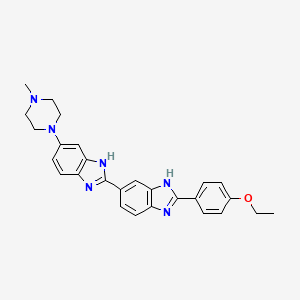

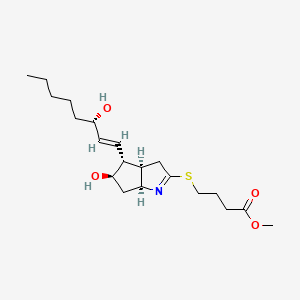

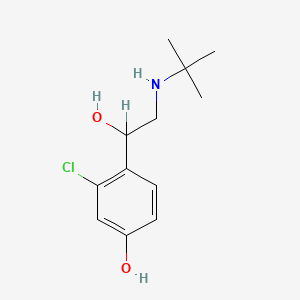

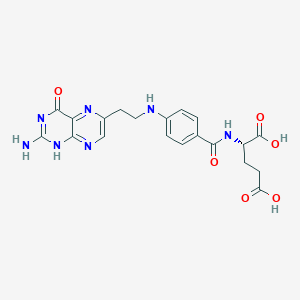

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.